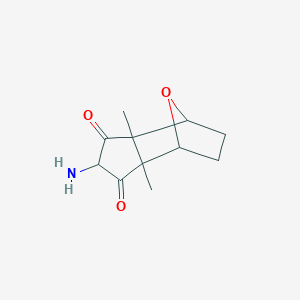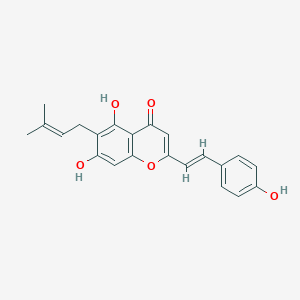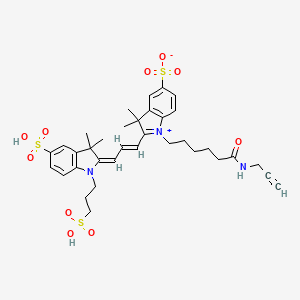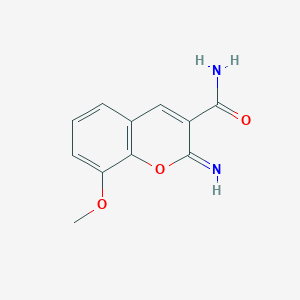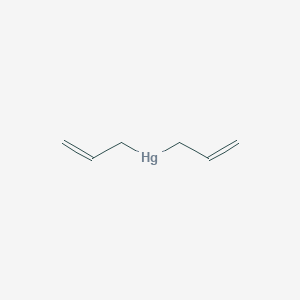
Mercury, di-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, di-2-propenyl-, also known as diallyl mercury, is an organomercury compound with the chemical formula C6H10Hg. This compound is characterized by the presence of two allyl groups (2-propenyl groups) bonded to a central mercury atom. Organomercury compounds are known for their diverse applications and unique chemical properties, although they are often associated with toxicity concerns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury, di-2-propenyl- typically involves the reaction of mercury(II) chloride with allyl magnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:
HgCl2+2CH2=CHCH2MgBr→(CH2=CHCH2)2Hg+2MgBrCl
This reaction requires careful control of temperature and anhydrous conditions to prevent the decomposition of the Grignard reagent and ensure the successful formation of the desired organomercury compound.
Industrial Production Methods
Industrial production of mercury, di-2-propenyl- is not common due to the toxicity and environmental concerns associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Mercury, di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert mercury, di-2-propenyl- to elemental mercury and allyl compounds.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) and allyl alcohols.
Reduction: Elemental mercury (Hg) and allyl compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mercury, di-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, although its toxicity limits its practical applications.
Industry: Utilized in the production of certain specialized materials and as a catalyst in specific chemical reactions.
Mecanismo De Acción
The mechanism of action of mercury, di-2-propenyl- involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to toxic effects. The compound can also disrupt cellular processes by binding to thiol groups in proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Mercury, di-2-propenyl disulfide: Another organomercury compound with similar chemical properties but different reactivity due to the presence of sulfur atoms.
Mercury, di-2-propenyl tetrasulfide: Contains more sulfur atoms, leading to different chemical behavior and applications.
Uniqueness
Mercury, di-2-propenyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions
Propiedades
Número CAS |
2097-71-4 |
|---|---|
Fórmula molecular |
C6H10Hg |
Peso molecular |
282.74 g/mol |
Nombre IUPAC |
bis(prop-2-enyl)mercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-3-2;/h2*3H,1-2H2; |
Clave InChI |
AQYFPYBUJYFOJA-UHFFFAOYSA-N |
SMILES canónico |
C=CC[Hg]CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


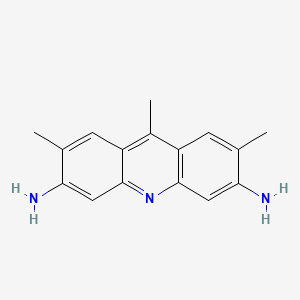
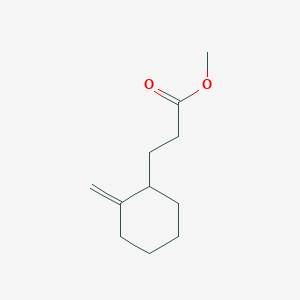
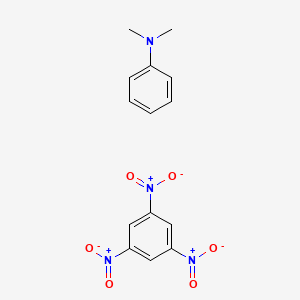
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
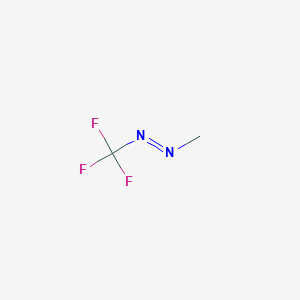
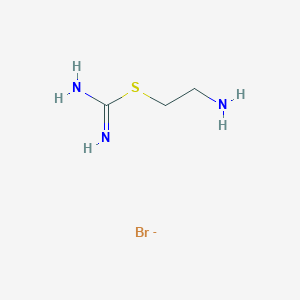
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
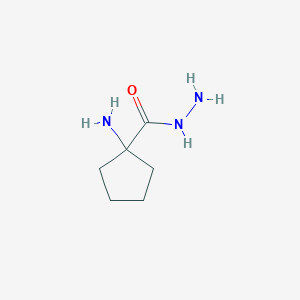
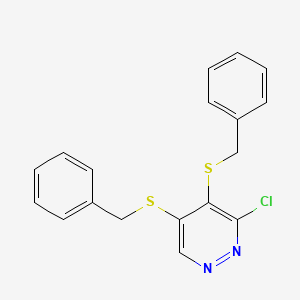
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
